molecular formula C23H21N3O2S B2969501 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 922941-73-9

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2969501
CAS RN: 922941-73-9
M. Wt: 403.5
InChI Key: RXJKROQESPHYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms . More specific details about the molecular structure are not available in the retrieved data.

Scientific Research Applications

Antiproliferative Activity

Thiazole derivatives, including those structurally related to the specified compound, have been synthesized and studied for their antiproliferative activity against several cancer cell lines such as liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), breast cancer (MCF-7), and normal fibroblast cells (WI38). Some compounds demonstrated promising anticancer activity, especially against MCF-7 and HepG2 cell lines, showcasing their potential as therapeutic agents in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial and Antifungal Effects

Research has been conducted on the synthesis of new heterocycles incorporating thiazole and pyridine moieties, exploring their antimicrobial activities. These studies contribute to the development of novel compounds with potential applications in combating microbial and fungal infections. The antimicrobial and antifungal properties of these derivatives underscore their significance in pharmaceutical research aimed at identifying new therapeutic agents (S. Bondock, Ramy Rabie, H. Etman, & A. Fadda, 2008).

Enzyme Inhibition for Cancer Therapy

Derivatives of the specified compound have been explored for their role in inhibiting enzymes critical to cancer cell proliferation. For instance, compounds with benzothiazole and thiazole structures have been investigated for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key targets in cancer therapy. This research provides insights into designing more effective anticancer drugs by focusing on metabolic stability and enzyme inhibition (Markian M Stec et al., 2011).

Radiosynthesis for Imaging Applications

Compounds structurally related to the specified chemical have been synthesized and evaluated for their potential in imaging studies using techniques like positron emission tomography (PET). These studies aim to develop radiolabeled compounds that can selectively bind to specific receptors or proteins in the body, providing valuable tools for diagnosing and monitoring various diseases (C. Fookes et al., 2008).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-12-17(2)22-20(13-16)29-23(25-22)26(14-18-8-6-7-11-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKROQESPHYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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